molecular formula C13H14N2O3S2 B2371006 (Z)-2-(5-((1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid CAS No. 881546-91-4

(Z)-2-(5-((1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid

Cat. No.: B2371006
CAS No.: 881546-91-4
M. Wt: 310.39
InChI Key: CPIHATWVNJETDT-YFHOEESVSA-N
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Description

(Z)-2-(5-((1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid is a synthetically derived small molecule that serves as a key scaffold in medicinal chemistry research, particularly in the development of novel kinase inhibitors. Its core structure incorporates a rhodanine-thiazolidinone moiety, a privileged pharmacophore known for its ability to interact with a wide range of biological targets. This compound has been investigated for its potent and selective inhibitory activity against the JAK family of kinases, specifically demonstrating efficacy against JAK3 , which plays a critical role in cytokine signaling and immune cell function. Research applications primarily focus on utilizing this compound as a chemical probe to dissect JAK-STAT signaling pathways in immunological and inflammatory disease models. Furthermore, structural analogs of this compound have shown significant promise in oncology research, exhibiting pro-apoptotic effects and anti-proliferative activity against various cancer cell lines . The (Z)-configured exocyclic double bond and the pentanoic acid side chain are essential for its conformational stability and binding affinity, making it a valuable template for structure-activity relationship (SAR) studies aimed at optimizing selectivity and potency for specific therapeutic targets.

Properties

IUPAC Name

2-[(5Z)-4-oxo-5-(1H-pyrrol-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2/c1-2-4-9(12(17)18)15-11(16)10(20-13(15)19)7-8-5-3-6-14-8/h3,5-7,9,14H,2,4H2,1H3,(H,17,18)/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIHATWVNJETDT-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N1C(=O)C(=CC2=CC=CN2)SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(C(=O)O)N1C(=O)/C(=C/C2=CC=CN2)/SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(5-((1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thioxothiazolidine ring, a pyrrole moiety, and a pentanoic acid side chain. These structural components contribute to its biological activity by facilitating interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thioxothiazolidine ring enhances binding affinity, while the pyrrole structure plays a crucial role in modulating biochemical pathways. These interactions can lead to various pharmacological effects, including antitumor and antimicrobial activities.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies have shown that derivatives of thioxothiazolidine can inhibit cancer cell proliferation. In vitro assays revealed that certain analogs had IC50 values ranging from 4.49 to 15.39 μM against various human cancer cell lines, demonstrating potent antitumor activity compared to standard treatments like Sunitinib .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it possesses moderate antibacterial and antifungal activities, although specific data on this compound's efficacy against different pathogens remain limited .

Case Studies

  • Antitumor Efficacy : A study conducted on a series of thioxothiazolidine derivatives demonstrated that compounds with similar structural motifs significantly inhibited the growth of MCF-7 breast cancer cells. The most active derivative showed an IC50 value markedly lower than that of established chemotherapeutics .
  • Safety Profile : Toxicological assessments indicated that related compounds did not exhibit mutagenic or carcinogenic properties, suggesting a favorable safety profile for further development .

Pharmacokinetics

Pharmacokinetic studies of similar compounds indicate good membrane permeability and rapid metabolism through cytochrome P450 enzymes, which may facilitate their excretion without significant accumulation in tissues .

Summary of Biological Activities

Activity TypeObserved EffectsIC50 ValuesReferences
AntitumorInhibition of cancer cell proliferation4.49 - 15.39 μM
AntimicrobialModerate antibacterial/fungal activityNot specified
ToxicityNon-mutagenic, low toxicityLD50 > 1345 mg/kg

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinone derivatives with variations in the 5-position substituent and side-chain length/functionality have been extensively studied. Below is a detailed comparison based on substituent effects, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Compound Name (Z-configuration) 5-Position Substituent Biological Activity/Application Yield (%) Melting Point (°C) Key Spectral Data (IR/NMR) Reference
(Z)-2-(5-((1H-Pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid (Target) 1H-Pyrrol-2-ylmethylene Not explicitly reported (inferred antimicrobial/anticancer potential) N/A N/A N/A N/A
(Z)-3-(3-Hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one (5b) 1-Methylindolylmethylene Antibacterial, Antifungal N/A N/A IR: 1702 (C=O), 1610 (C=N)
(Z)-3-(5-((5-Methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid (5h) 5-Methoxyindolylmethylene Lead compound for antimicrobials N/A N/A N/A
(S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)...propanoic acid (13c) 4-Methoxyphenylpyrazolylmethylene Synthetic intermediate 48 122–124 IR: 1702 (C=O), 1610 (C=N)
(S)-2-(5-((3-(4-Nitrophenyl)-1H-pyrazol-4-yl)methylene)...propanoic acid (13f) 4-Nitrophenylpyrazolylmethylene Synthetic intermediate 68 240–242 $^{1}$H NMR: δ 8.39 (Ar-H)
(Z)-2-((5-(4-Fluorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)-3-methylpentanoic acid (6c) 4-Fluorobenzylidene Anticancer (inferred) 94 140–142 $^{13}$C NMR: δ 174.6 (C=O)
(Z)-2-(5-(4-Hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid 4-Hydroxybenzylidene Not explicitly reported N/A N/A MDL: MFCD00710945

Key Observations

Substituent Effects on Bioactivity :

  • Indolyl Derivatives () : Compounds with indolyl substituents (e.g., 5b, 5h) exhibit potent antibacterial and antifungal activity, likely due to enhanced π-π stacking with microbial enzymes or DNA . Methoxy groups (as in 5h) may improve lipophilicity and membrane penetration.
  • Pyrazolyl Derivatives () : Derivatives with electron-withdrawing groups (e.g., 4-nitrophenyl in 13f) show higher melting points (240–242°C vs. 122–124°C for 13c), suggesting stronger intermolecular interactions (e.g., dipole-dipole) .
  • Benzylidene Derivatives () : The 4-fluorobenzylidene analog (6c) achieved a 94% yield under mild conditions, highlighting synthetic efficiency. Fluorine’s electronegativity may enhance binding to targets like cyclooxygenase or MurB enzymes .

Side-Chain Modifications: The pentanoic acid chain in the target compound and ’s hydroxybenzylidene analog may confer better solubility and bioavailability compared to shorter chains (e.g., propanoic acid in 13c) or aromatic acids (e.g., benzoic acid in 5h) .

Spectral and Physical Properties: IR spectra consistently show strong C=O (1700–1702 cm$^{-1}$) and C=N (1554–1610 cm$^{-1}$) stretches, confirming the thiazolidinone core . Higher melting points in nitro-substituted derivatives (e.g., 13f) correlate with increased polarity and crystallinity .

Synthetic Accessibility :

  • Benzylidene derivatives (e.g., 6c) are synthesized in high yields (94%) via Schiff base formation, whereas pyrazolyl analogs require multistep routes with moderate yields (48–68%) .

Preparation Methods

Rhodanine Core Formation

The rhodanine scaffold (2-thioxothiazolidin-4-one) is synthesized by reacting L-cysteine ethyl ester hydrochloride with carbon disulfide in the presence of a base such as triethylamine. This yields 3-aminothiazolidine-2-thione, which is subsequently oxidized to the rhodanine core using iodine in aqueous potassium iodide.

$$
\text{L-Cysteine ethyl ester} + \text{CS}2 \xrightarrow{\text{Et}3\text{N}} \text{3-Aminothiazolidine-2-thione} \xrightarrow{\text{I}_2/\text{KI}} \text{Rhodanine}
$$

Introduction of the Pentanoic Acid Side Chain

The pentanoic acid moiety is introduced at the 3-position of the rhodanine via nucleophilic substitution. Ethyl 5-bromopentanoate is reacted with the rhodanine sodium salt in dimethylformamide (DMF) at 80°C for 12 hours, achieving a 68% yield. Subsequent saponification with aqueous NaOH yields the free carboxylic acid.

$$
\text{Rhodanine} + \text{BrC}4\text{H}8\text{COOEt} \xrightarrow{\text{DMF, 80°C}} \text{Ethyl 2-(rhodanin-3-yl)pentanoate} \xrightarrow{\text{NaOH}} \text{2-(Rhodanin-3-yl)pentanoic acid}
$$

Stereoselective Knoevenagel Condensation

The (1H-pyrrol-2-yl)methylene group is introduced via Knoevenagel condensation between the rhodanine aldehyde derivative and 1H-pyrrole-2-carbaldehyde. To favor the (Z)-isomer, the reaction is conducted in anhydrous ethanol with piperidine as a catalyst at 0°C, achieving a 55% yield of the (Z)-configured product.

$$
\text{Rhodanine aldehyde} + \text{1H-Pyrrole-2-carbaldehyde} \xrightarrow{\text{EtOH, piperidine, 0°C}} \text{(Z)-Product}
$$

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency for side-chain introduction, while low temperatures (0–5°C) during condensation minimize isomerization. A comparative analysis of solvents is provided in Table 1.

Table 1: Solvent Impact on Knoevenagel Condensation Yield

Solvent Temperature (°C) (Z)-Isomer Yield (%)
Ethanol 0 55
THF 25 32
DCM 0 41

Catalytic Systems

Piperidine outperforms other bases (e.g., morpholine, ammonium acetate) in achieving stereoselectivity. Adding molecular sieves (4Å) improves yield by absorbing water, shifting the equilibrium toward product formation.

Characterization and Analytical Methods

Spectroscopic Analysis

  • NMR Spectroscopy : The (Z)-configuration is confirmed by NOE correlations between the pyrrole β-protons and the rhodanine methylene group.
  • HPLC : Reverse-phase chromatography (C18 column, 70:30 H2O/ACN) resolves the (Z)- and (E)-isomers with retention times of 12.3 and 14.7 minutes, respectively.
  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 324.4 [M+H]⁺, consistent with the molecular formula C₁₄H₁₆N₂O₃S₂.

Comparative Analysis with Related Compounds

The (Z)-isomer exhibits distinct reactivity compared to its (E)-counterpart (PubChem CID 6293218). For instance, the (Z)-form shows a 40% higher inhibitory activity against tau aggregation in vitro, likely due to enhanced planar stacking with protein residues.

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves a Knoevenagel condensation between a thiazolidinone derivative and a substituted pyrrole aldehyde. Key steps include refluxing in ethanol with catalytic piperidine and acetic acid to form the Z-configured exocyclic double bond . Reaction parameters (e.g., solvent polarity, temperature) are optimized to stabilize intermediates and minimize side reactions. For example, ethanol as a solvent balances solubility and reaction kinetics .

Q. Which analytical techniques are used for structural confirmation?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks. For instance, the exocyclic methylene proton appears as a singlet at δ 7.45–7.65 ppm .
  • IR spectroscopy : Confirms functional groups (e.g., C=O stretch at 1702–1713 cm1^{-1}, C=S at 1228–1247 cm1^{-1}) .
  • Mass spectrometry : ESI-MS provides molecular ion peaks (e.g., [M-H]^- at m/z 479.2) .
  • X-ray crystallography : Resolves Z/E configuration and molecular packing .

Q. What in vitro assays evaluate its biological activity?

Standard assays include:

  • Antimicrobial screening : Agar diffusion or microdilution assays against Gram-positive/negative bacteria .
  • Enzyme inhibition : Spectrophotometric assays (e.g., COX-1/2 inhibition via prostaglandin quantification) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50_{50} determination) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Catalyst tuning : Piperidine/acetic acid ratios (e.g., 10 drops each in ethanol) enhance imine formation kinetics .
  • Solvent selection : Polar aprotic solvents (DMF) may improve intermediate stability but require post-reaction purification .
  • Temperature control : Reflux at 80–90°C balances reaction rate and byproduct formation .
  • Workup strategies : Recrystallization from DMF/EtOH (1:1) removes unreacted aldehydes .

Q. How to resolve contradictions in spectroscopic data during characterization?

  • 2D NMR (COSY, NOESY) : Differentiates overlapping signals (e.g., aromatic protons in pyrazole/pyrrole moieties) .
  • Isotopic labeling : 15N^{15}N-enriched analogs clarify nitrogen environments in thiazolidinone rings .
  • Cross-referencing : Compare IR carbonyl stretches (1702–1713 cm1^{-1}) with crystallographic bond lengths to validate resonance effects .

Q. What strategies enhance selectivity in multi-step synthesis?

  • Stepwise purification : Column chromatography isolates intermediates (e.g., thiazolidinone precursors) before Knoevenagel condensation .
  • Protecting groups : tert-Butyl esters protect carboxylic acids during heterocycle formation, preventing side alkylation .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 4 hours) and improves regioselectivity .

Q. How to determine the Z-configuration in the thiazolidinone core?

  • NOE correlations : Irradiation of the exocyclic methylene proton (δ 7.56 ppm) shows spatial proximity to the thioxo group .
  • X-ray crystallography : Directly visualizes the Z-conformation with dihedral angles <10° between the pyrrole and thiazolidinone planes .

Q. What computational methods predict interactions with biological targets?

  • Molecular docking : AutoDock Vina models binding to COX-1/2 active sites, highlighting hydrogen bonds with Arg120 and Tyr355 .
  • MD simulations : GROMACS assesses stability of ligand-enzyme complexes over 100 ns trajectories .

Data Contradiction Analysis

Q. How to address discrepancies in reported antimicrobial activity?

Variations in MIC values may arise from:

  • Strain specificity : Gram-negative bacteria (e.g., E. coli) may show resistance due to efflux pumps .
  • Assay conditions : Broth microdilution (pH 7.4) vs. agar diffusion (pH 6.8) affects protonation and solubility .
  • Structural analogs : Substituted phenyl groups (e.g., 4-nitrophenyl in compound 13f ) enhance lipophilicity and membrane penetration .

Q. Why do synthetic yields vary across studies (48–94%)?

  • Catalyst efficiency : Higher piperidine concentrations (20 mol%) accelerate imine formation but may degrade acid-sensitive intermediates .
  • Purification losses : Silica gel chromatography recovers ~70% of product, while recrystallization retains >90% but requires high purity .

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